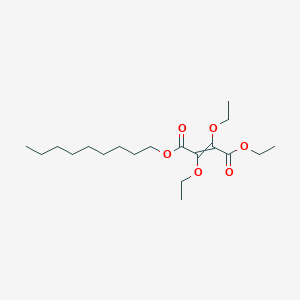
Ethyl nonyl 2,3-diethoxybut-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl nonyl 2,3-diethoxybut-2-enedioate: is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl nonyl 2,3-diethoxybut-2-enedioate typically involves the esterification of nonyl alcohol with 2,3-diethoxybut-2-enedioic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Nonyl alcohol+2,3-diethoxybut-2-enedioic acidH2SO4Ethyl nonyl 2,3-diethoxybut-2-enedioate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl nonyl 2,3-diethoxybut-2-enedioate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. The oxidation leads to the formation of carboxylic acids.
Reduction: Reduction of this ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino esters, alkoxy esters
Scientific Research Applications
Chemistry: Ethyl nonyl 2,3-diethoxybut-2-enedioate is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: The compound’s potential as a prodrug is being explored. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. This compound can be modified to deliver therapeutic agents in a controlled manner.
Industry: In the industrial sector, this ester is used in the production of fragrances and flavorings. Its pleasant aroma makes it a valuable ingredient in perfumes and food additives.
Mechanism of Action
The mechanism of action of ethyl nonyl 2,3-diethoxybut-2-enedioate involves its hydrolysis to release nonyl alcohol and 2,3-diethoxybut-2-enedioic acid. This hydrolysis can be catalyzed by esterases, which are enzymes that break down esters. The released nonyl alcohol and acid can then participate in various biochemical pathways, exerting their effects on molecular targets.
Comparison with Similar Compounds
Ethyl butanoate: Another ester with a fruity aroma, commonly used in flavorings.
Methyl nonyl ketone: A ketone with a similar nonyl chain, used in perfumery.
Diethyl malonate: An ester used in organic synthesis, similar in structure but with different functional groups.
Uniqueness: Ethyl nonyl 2,3-diethoxybut-2-enedioate stands out due to its unique combination of a nonyl chain and a diethoxybutenedioate moiety. This structure imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
89434-70-8 |
|---|---|
Molecular Formula |
C19H34O6 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-O-ethyl 4-O-nonyl 2,3-diethoxybut-2-enedioate |
InChI |
InChI=1S/C19H34O6/c1-5-9-10-11-12-13-14-15-25-19(21)17(23-7-3)16(22-6-2)18(20)24-8-4/h5-15H2,1-4H3 |
InChI Key |
CXGKBDPOONGTFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(=C(C(=O)OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
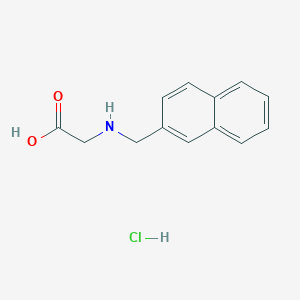


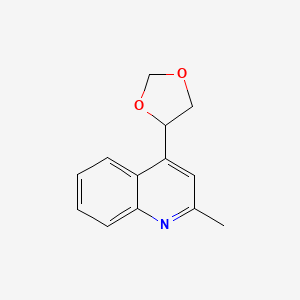
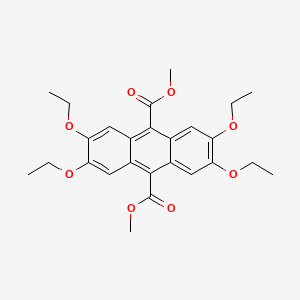
![{(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14388205.png)
![Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane](/img/structure/B14388206.png)
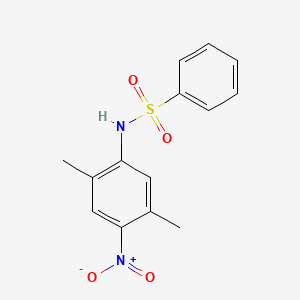
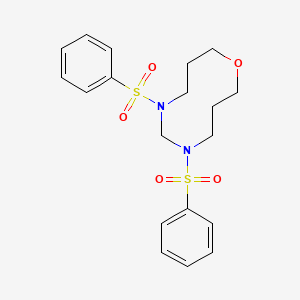
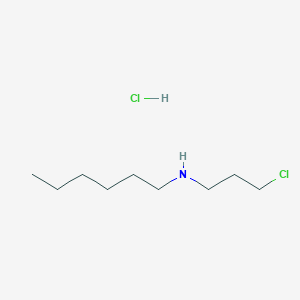
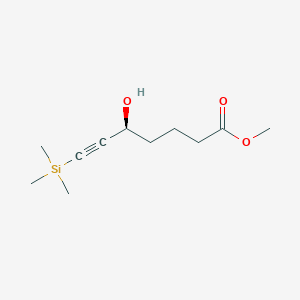

![2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one](/img/structure/B14388251.png)
